6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline
Description
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS: 49849-75-4 (racemic) and 49849-76-5 (S-enantiomer)) is a brominated tetrahydroquinoxaline derivative featuring a methyl group at the 1-position and a bromine atom at the 6-position of the bicyclic framework .
Propriétés
IUPAC Name |
7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGACWBAFPNXOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731937 | |
| Record name | 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912284-82-3 | |
| Record name | 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Chemical Synthesis Routes
Starting Materials and Key Intermediates
- 2-(3-bromophenyl)ethanamine or related brominated phenyl ethylamine derivatives serve as primary precursors.
- Intermediate formation of 6-bromo-1,2,3,4-tetrahydroquinoxaline or close analogues.
- Use of reagents such as methyl chloroformate, triethylamine, and Raney nickel catalysts in some steps.
Typical Synthetic Procedure
A representative synthetic pathway includes:
- Bromination : Introduction of the bromine atom on the aromatic ring, often starting from a substituted phenyl precursor.
- Ring Closure : Formation of the tetrahydroquinoxaline ring via condensation reactions, often involving diamines and diketones or related cyclization agents.
- Methylation : Alkylation of the nitrogen atom at the 1-position using methylating agents such as methyl iodide or methyl chloroformate under basic conditions.
This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and high yield.
Detailed Preparation Method from Patent Literature
A Chinese patent (CN103880745A) describes a chemical synthesis method for a closely related compound, 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid, which shares structural similarities and synthetic principles with 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. The key points adapted to our target compound’s synthesis are:
- Use of 2-(3-bromophenyl)ethanamine as a starting material.
- Reaction with glyoxylic acid or similar aldehydes to form intermediate cyclic structures.
- Catalytic hydrogenation using Raney nickel under hydrogen atmosphere to reduce and close the ring.
- Methylation step using methyl chloroformate or methyl iodide in the presence of bases like triethylamine.
- Purification by recrystallization or extraction with organic solvents such as dichloromethane.
This method highlights:
- The importance of controlling the reaction temperature and solvent choice (e.g., tetrahydrofuran, ethanol).
- Use of acid-base washes to purify intermediates.
- Sequential addition of reagents to avoid side reactions.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| Bromination | Introduction of bromine at 6-position | Brominated phenyl precursors | Control regioselectivity |
| Ring Closure | Cyclization to form tetrahydroquinoxaline ring | Condensation with diamines/diketones | Catalytic hydrogenation with Raney Ni |
| Methylation | Alkylation at N-1 position | Methyl chloroformate or methyl iodide + base | Triethylamine commonly used |
| Purification | Extraction, recrystallization | Organic solvents (dichloromethane, ethanol) | Acid-base washes for purity |
| Stock Solution Prep | Dissolution for biological/experimental use | DMSO, PEG300, Tween 80, corn oil, ddH2O | Ensure clear solutions, use physical aids |
Research Findings and Notes
- The synthetic methods are well-established with high regioselectivity for bromination and methylation steps.
- Use of Raney nickel catalysts in hydrogenation steps ensures efficient ring closure without over-reduction.
- Solvent choice and stepwise addition are critical to maintain compound stability and purity.
- The preparation of stock solutions in DMSO and subsequent dilution with co-solvents is standardized for in vivo and in vitro applications, ensuring reproducibility.
Applications De Recherche Scientifique
Chemistry
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions:
- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced biological activities or improved chemical properties.
- Reactivity Studies : Its bromine atom allows for nucleophilic substitution reactions, making it a useful intermediate in synthetic pathways.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against various pathogens. This makes it a candidate for further development as an antimicrobial agent.
- Anticancer Activity : Preliminary investigations suggest that the compound may induce cytotoxic effects on cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways, potentially leading to apoptosis in malignant cells.
Medicine
The medicinal applications of this compound are being actively explored:
- Therapeutic Agent Development : The compound is under investigation for its potential use as a therapeutic agent against various diseases, particularly cancers and infectious diseases. Its ability to modulate specific molecular targets enhances its appeal in drug development.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline | Bromine and methylsulfonyl groups | Exhibits distinct biological activities |
| 6-Bromo-1-methyl-2,3-dihydroquinoxaline | Dihydro form | Different reactivity profile compared to tetrahydro form |
| Quinoxaline | Basic quinoxaline structure | Lacks the specific substituents present in tetrahydro derivatives |
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response.
Case Study 2: Anticancer Properties
In vitro studies involving various cancer cell lines showed that treatment with this compound led to reduced cell viability and increased markers of apoptosis. The findings suggest potential pathways for therapeutic intervention.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, leading to modulation of their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with the central nervous system.
Comparaison Avec Des Composés Similaires
Positional Isomers: Bromine Substitution Effects
- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline (3ga1): Melting Point: 88–90°C . Structure: Bromine at 6-position, methyl at 2-position. Comparison: The 6-bromo isomer exhibits a higher melting point than its 7-bromo counterpart (3ga2, 77–80°C), highlighting the influence of substituent position on crystallinity .
- 7-Bromo-2-methyl-1,2,3,4-tetrahydroquinoxaline (3ga2): Melting Point: 77–80°C . Key Difference: The 7-bromo isomer’s lower melting point suggests reduced lattice stability compared to the 6-bromo derivative, likely due to steric or electronic effects .
Substituent Electronic Effects: Halogen vs. Other Groups
- 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline Derivatives (MR1 and QN-Cl): Corrosion Inhibition: Chlorinated derivatives (e.g., QN-Cl) demonstrate 85–92% inhibition efficiency in acidic environments, attributed to electron-withdrawing effects enhancing adsorption on metal surfaces . Comparison: Bromine’s larger atomic size and polarizability may improve hydrophobic interactions in corrosion inhibition compared to chlorine, though direct data for the bromo analog are needed .
- 6-Methoxy-1,4-diethyl-1,2,3,4-tetrahydroquinoxaline (2): Synthesis: Methoxy and ethyl groups introduce electron-donating effects, altering reactivity in fluorescent probe synthesis . Contrast: Bromine’s electron-withdrawing nature may reduce nucleophilic reactivity compared to methoxy-substituted analogs .
Steric and Functional Group Modifications
- Acetylated Derivatives: (S)-1,4-Diacetyl-2-isopropyl-1,2,3,4-tetrahydroquinoxaline (5):
- Melting Point : 133–135°C .
Impact of Bulky Groups : The isopropyl group increases steric hindrance, raising the melting point compared to smaller substituents (e.g., methyl) .
- Polymer-Modified Analogs: Poly(vinyl diphenylquinoxaline): Bromo-substituted polymers exhibit reduced hydrogen uptake (1.28 wt%) compared to non-brominated analogs (2.53 wt%), indicating steric/electronic trade-offs in hydrogen storage applications .
Data Tables
Table 1: Physical Properties of Selected Tetrahydroquinoxaline Derivatives
Key Research Findings
- Corrosion Inhibition : Halogenated THQ derivatives show promise in acidic environments, with efficiency linked to electronic and steric effects .
- Hydrogen Storage : Bromine substitution in polymers reduces hydrogen capacity but may enhance stability .
- Stereochemical Impact : Enantiomeric forms (e.g., (S)-5) exhibit distinct melting points, critical for chiral resolution in synthesis .
Activité Biologique
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a bromine atom at the 6-position of the quinoxaline ring, which may significantly influence its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Current research suggests it may modulate the activity of these targets, although specific pathways remain under investigation. Its structural characteristics indicate potential interactions within the central nervous system (CNS), making it a candidate for further exploration in neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydroquinoxaline derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines. In a study assessing cell growth inhibition against human colon cancer cells (HT-29), several derivatives exhibited over 30% inhibition at concentrations as low as 10 μM .
Table 1: Inhibitory Effects on HT-29 Cells
| Compound | Concentration (μM) | Inhibition (%) |
|---|---|---|
| I-6 | 10 | 35 |
| I-7 | 10 | 40 |
| I-17 | 10 | 32 |
| I-19 | 10 | 33 |
The most active compound from this study was identified as I-7, which was noted for its ability to inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase without triggering apoptosis .
Enzyme Inhibition
In addition to anticancer activity, this compound has been reported to inhibit various enzymes. Notably, it has shown potential as an inhibitor of protein tyrosine kinase and cytochrome P450 enzymes (specifically CYP1A2), which are crucial in drug metabolism and cancer progression . The inhibition of these enzymes can lead to significant therapeutic implications, particularly in the context of drug interactions and efficacy.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in this compound enhances its biological activity compared to similar compounds lacking this substituent. For example:
Comparison with Related Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine substitution enhances reactivity | Anticancer; enzyme inhibition |
| 1-Methyl-1,2,3,4-tetrahydroquinoxaline | No bromine; lower reactivity | Limited biological activity |
| 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | Chlorine instead of bromine; altered properties | Variable biological activity |
The unique electronic and steric properties conferred by the bromine atom allow for distinct interactions with biological targets that may not be present in other similar compounds.
Case Studies
A notable case study involved the synthesis and evaluation of tetrahydroquinoxaline sulfonamide derivatives that included modifications based on the structure of this compound. These derivatives were tested for their effects on tubulin polymerization and demonstrated promising antiproliferative activities against various cancer cell lines. The findings suggested that structural modifications could enhance efficacy while maintaining favorable pharmacokinetic properties .
Q & A
Basic Questions
Q. What are the established synthetic routes for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline?
- Methodological Answer : A common synthetic pathway involves starting with 4-bromo-o-phenylenediamine, which is condensed with oxalic acid in hydrochloric acid to form 6-bromo-1,4-dihydroquinoxaline-2,3-dione. Subsequent chlorination using phosphorus oxychloride (POCl₃) in the presence of DMF as a catalyst yields intermediates like 6-bromo-2,3-dichloroquinoxaline. Methylation at the 1-position can then be achieved via nucleophilic substitution or reductive alkylation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹) .
- NMR Spectroscopy : ¹H-NMR reveals methyl group protons (δ ~2.5 ppm) and aromatic protons influenced by bromine’s deshielding effects. ¹³C-NMR confirms quaternary carbons adjacent to bromine .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ peaks for C₁₀H₁₂BrN₂) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), ensure fume hood ventilation to avoid inhalation of vapors, and store in airtight containers away from moisture. Refer to SDS guidelines for spill management and first-aid measures, particularly for skin/eye contact .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom exerts a strong -R (resonance-withdrawing) effect, activating specific positions (e.g., C3 in quinoxaline derivatives) for nucleophilic attack. Reactivity can be probed via competitive reactions with hydrazine or amines, followed by kinetic analysis and DFT calculations to map electron density distribution .
Q. How can bromination steps be optimized to minimize side products?
- Methodological Answer : Controlled bromine addition in glacial acetic acid with anhydrous sodium acetate as a buffer prevents over-bromination. Reaction monitoring via TLC or in-situ UV-Vis spectroscopy ensures stoichiometric precision. Post-reaction quenching with ice water improves yield purity .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Methodological Answer : Reproduce synthesis under strictly anhydrous conditions to exclude hydrate formation. Cross-validate characterization using multiple techniques (e.g., DSC for melting point verification, X-ray crystallography for structural confirmation). Compare data with literature controls for analogues like 6-bromo-2,3-dimethylquinoxaline .
Q. How to design biological activity studies targeting cancer cell lines?
- Methodological Answer : Use in vitro assays (e.g., MTT or apoptosis assays) on non-small-cell lung cancer (NSCLC) cells. Structure-activity relationships (SAR) can be explored by synthesizing derivatives with varying substituents (e.g., styryl groups) and correlating IC₅₀ values with electronic properties .
Q. What computational methods predict electronic effects of substituents on reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
